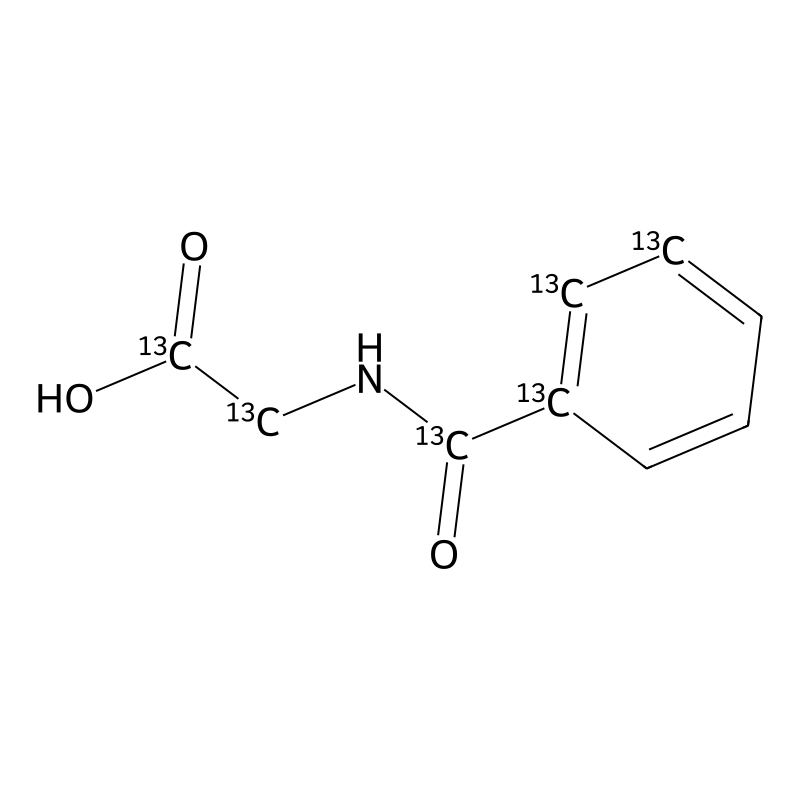

2-((1,2,3-13C3)cyclohexatrienecarbonylamino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid is a specialized compound with a unique structure characterized by the presence of a cyclohexatriene moiety and a carbonylamino group attached to an acetic acid backbone. Its molecular formula is C_11H_11^13C_3N_1O_2, and it has a molecular weight of approximately 217.24 g/mol. The incorporation of ^13C isotopes allows for advanced studies in metabolic pathways and molecular interactions due to its distinct NMR properties.

Hippuric Acid-13C6 functions as a tracer molecule in metabolic studies. When administered to an organism, it enters the metabolic pathway of Hippuric Acid. Since the ¹³C label is easily detectable, scientists can track the labeled molecule's breakdown products and excretion patterns. This allows them to map the metabolic fate of the original compound the labeled Hippuric Acid-13C6 represents [].

Case Study: Studying Taxane Analog Metabolism

One application of Hippuric Acid-13C6 is studying the metabolism of new drugs. For example, researchers used it to investigate the metabolism of BMS-275183, an oral taxane analog, in rats and dogs []. By administering Hippuric Acid-13C6 alongside BMS-275183, they could track the formation of labeled hippurate, a known metabolite of taxanes. This allowed them to determine the metabolic pathway of the new drug and identify potential sites for further research.

- Amide Formation: The carboxylic acid group can react with amines to form amides.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of other carbon skeletons.

- Esterification: Reaction with alcohols can yield esters, particularly useful in synthetic applications.

2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid exhibits potential biological activity due to its structural features. Compounds with similar structures often show:

- Antimicrobial Activity: Many cyclohexatriene derivatives have been reported to possess antimicrobial properties.

- Enzyme Inhibition: The carbonylamino group may interact with enzyme active sites, potentially inhibiting their function.

- Metabolic Tracing: The ^13C labeling allows for tracking metabolic pathways in biological systems, making it valuable for pharmacokinetic studies.

Synthesis of 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid typically involves several steps:

- Synthesis of Cyclohexatriene Derivative: This can be achieved through cyclization reactions involving suitable precursors.

- Carbonylation: The introduction of the carbonyl group can be performed via transition metal-catalyzed reactions.

- Amidation: The final step involves reacting the resulting carbonyl compound with an amine to form the desired amino acid derivative.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Due to its unique structure and isotopic labeling, 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid finds applications in various fields:

- Pharmaceutical Research: Used as a tracer in drug metabolism studies.

- Chemical Biology: Helps in understanding enzyme mechanisms and metabolic pathways.

- Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic compounds.

Interaction studies involving 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid focus on its binding affinities with various biological targets:

- Protein Binding Studies: Investigating how the compound interacts with proteins can reveal insights into its potential therapeutic effects.

- Metabolic Pathway Analysis: Utilizing its ^13C label allows researchers to trace its incorporation into metabolic pathways and understand its fate in biological systems.

Several compounds share structural similarities with 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminoacetic Acid (Glycine) | Simple amino acid structure | Fundamental building block in biochemistry |

| 4-Aminocyclohexanecarboxylic Acid | Cyclohexane ring with an amino and carboxylic group | Potentially more basic due to the amino group |

| 2-(Phenylcarbonylamino)acetic Acid | Contains a phenyl group attached to the carbonyl amine | Offers different electronic properties due to phenyl |

Uniqueness

The uniqueness of 2-((1,2,3-^13C_3)cyclohexatrienecarbonylamino)acetic acid lies in its specific isotopic labeling and structural complexity. This allows it to serve as a versatile tool in both synthetic chemistry and biological research, providing insights that simpler compounds cannot offer. Its ability to trace metabolic pathways while retaining significant biological activity makes it particularly valuable for researchers studying drug interactions and enzyme mechanisms.